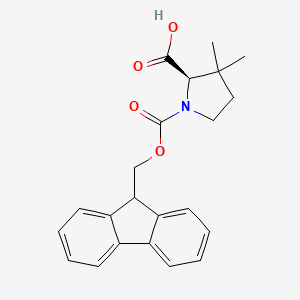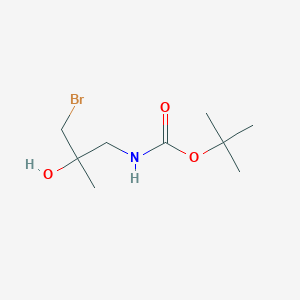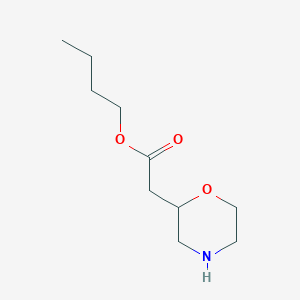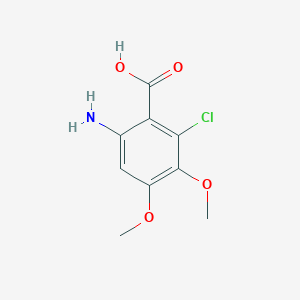
2-Methylhex-5-ene-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylhex-5-ene-2-sulfonyl chloride is an organic compound with the molecular formula C7H13ClO2S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylhex-5-ene-2-sulfonyl chloride typically involves the reaction of 2-methylhex-5-ene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The reaction can be represented as follows:
[ \text{2-Methylhex-5-ene} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]
The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include additional purification steps such as distillation or recrystallization to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Methylhex-5-ene-2-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of various derivatives.
Addition Reactions: The double bond in the hexene moiety can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Electrophiles: Electrophiles such as halogens can add to the double bond in the hexene moiety.
Oxidizing and Reducing Agents: Various oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) can be used to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamides, while addition reactions with halogens can produce dihalides.
Scientific Research Applications
2-Methylhex-5-ene-2-sulfonyl chloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, for various studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylhex-5-ene-2-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The double bond in the hexene moiety can participate in electrophilic addition reactions, forming various addition products.
Comparison with Similar Compounds
Similar Compounds
2-Methylhex-5-ene-2-sulfonic acid: This compound is similar in structure but contains a sulfonic acid group instead of a sulfonyl chloride group.
2-Methylhex-5-ene-2-sulfonamide: This compound contains a sulfonamide group instead of a sulfonyl chloride group.
Uniqueness
2-Methylhex-5-ene-2-sulfonyl chloride is unique due to its high reactivity and versatility in chemical reactions. The presence of both a sulfonyl chloride group and a double bond allows it to participate in a wide range of reactions, making it a valuable reagent in organic synthesis and scientific research.
Properties
Molecular Formula |
C7H13ClO2S |
|---|---|
Molecular Weight |
196.70 g/mol |
IUPAC Name |
2-methylhex-5-ene-2-sulfonyl chloride |
InChI |
InChI=1S/C7H13ClO2S/c1-4-5-6-7(2,3)11(8,9)10/h4H,1,5-6H2,2-3H3 |
InChI Key |
NUDXVWQLXXVRSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC=C)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-([(Tert-butoxy)carbonyl]amino)-4-methoxypentanoic acid](/img/structure/B13086366.png)










![1-[(5-Bromofuran-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13086419.png)
